molecular formula C7H8N2O3 B12358476 ethyl 6-oxo-3H-pyridazine-3-carboxylate

ethyl 6-oxo-3H-pyridazine-3-carboxylate

Cat. No.: B12358476
M. Wt: 168.15 g/mol
InChI Key: JWRWGULQNGXMOM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-3H-pyridazine-3-carboxylate is a heterocyclic compound containing a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-3H-pyridazine-3-carboxylate typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring. The reaction conditions often include refluxing in ethanol with a catalytic amount of acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-3H-pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-oxo-3H-pyridazine-3-carboxylate has been identified as a significant scaffold for the development of bioactive compounds. Its derivatives exhibit various pharmacological properties, making it a focal point in drug discovery.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, compounds synthesized from this scaffold have shown activity against pathogenic bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. High-throughput screening has identified several analogues with potent inhibitory effects on bacterial enzymes involved in siderophore biosynthesis, which are crucial for bacterial survival in iron-limited environments .

Antitumor Properties

The compound's derivatives have also been explored for their potential antitumor effects. Research indicates that certain modifications to the this compound structure can enhance its efficacy against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecular architectures.

Synthesis of Novel Heterocycles

The compound is frequently utilized in the synthesis of novel heterocycles, which are essential in developing new pharmaceuticals. The reaction of this compound with different electrophiles has led to the formation of diverse heterocyclic compounds with potential biological activities .

Ligand Development

In biochemical assays, this compound functions as a ligand, facilitating the study of enzyme mechanisms and interactions. Its structural features allow it to bind effectively to various biological targets, making it a useful tool in medicinal chemistry research.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Area Description References
Antimicrobial ActivityActive against Acinetobacter baumannii and Klebsiella pneumoniae ,
Antitumor PropertiesModifications enhance efficacy against cancer cell lines ,
Synthesis of HeterocyclesUsed as an intermediate for creating complex molecular structures ,
Ligand DevelopmentFunctions as a ligand in enzyme mechanism studies

Case Study 1: Antimicrobial Screening

A systematic screening of this compound derivatives revealed several compounds with significant antibacterial activity. The most potent analogue demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a lead compound for further development .

Case Study 2: Antitumor Efficacy

In a study investigating the antitumor properties of modified this compound derivatives, researchers found that specific substitutions on the pyridazine ring increased cytotoxicity against breast cancer cells by inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of ethyl 6-oxo-3H-pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ester group at the 3-position and keto group at the 6-position make it a versatile intermediate for further chemical modifications and applications .

Biological Activity

Ethyl 6-oxo-3H-pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

C7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3

This compound is notable for its keto group, which plays a crucial role in its biological activity through hydrogen bonding and other non-covalent interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. The keto group enhances its binding affinity, influencing several biochemical pathways. Notably, it has been utilized as a ligand in biochemical assays and for studying enzyme mechanisms, highlighting its importance in pharmacological research .

Antiproliferative Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the functional groups of pyridine derivatives can lead to improved antiproliferative activity, particularly against HeLa and A549 cell lines .

Table 1: Antiproliferative Activity of Pyridazine Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLa4.5
Modified Derivative AA5492.1
Modified Derivative BMDA-MB-2311.8

These findings suggest that structural modifications can enhance the efficacy of this compound derivatives in inhibiting cancer cell growth.

Antioxidant Activity

The presence of the oxo group in this compound is associated with notable antioxidant properties. Studies have demonstrated that compounds with similar structures exhibit significant free radical scavenging activity, making them potential candidates for antioxidant therapy .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (μg/mL)
This compound14.23
Ascorbic Acid12.45

The antioxidant activity is critical for developing therapeutic agents aimed at reducing oxidative stress-related diseases.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In comparative studies against standard antibiotics, certain derivatives showed superior activity against bacteria such as E. coli and Staphylococcus aureus .

Table 3: Antimicrobial Activity Data

CompoundZone of Inhibition (mm)Comparison Drug
This compound18Ofloxacin
Modified Derivative C20Ciprofloxacin

These results indicate the potential for developing new antimicrobial agents based on this compound.

Case Studies

  • Study on Antiproliferative Effects : A study conducted on various pyridine-derived compounds demonstrated that those with enhanced functional groups exhibited lower IC50 values against multiple cancer cell lines, emphasizing the importance of structural optimization for therapeutic efficacy .
  • Antioxidant Evaluation : Another research effort focused on evaluating the antioxidant potential of pyridazine derivatives found that compounds with oxo and carboxylate groups showed promising results comparable to established antioxidants like ascorbic acid .

Properties

IUPAC Name

ethyl 6-oxo-3H-pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRWGULQNGXMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=CC(=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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